molecular formula C9H8BrFO2 B071523 3-(2-Bromo-4-fluorophenyl)propanoic acid CAS No. 174603-55-5

3-(2-Bromo-4-fluorophenyl)propanoic acid

Cat. No. B071523
CAS RN: 174603-55-5
M. Wt: 247.06 g/mol
InChI Key: VHFQIJJCQTZKFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Bromo-4-fluorophenyl)propanoic acid involves various chemical reactions, including bromodeboronation, amination, cyclization, and Grignard reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation and the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid through Grignard reactions highlight the diverse synthetic routes employed to derive fluorine and bromine-containing organic compounds (Szumigala et al., 2004) (Liu Zao, 2005).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound has been characterized by various spectroscopic methods including NMR, FTIR, and Raman spectroscopy, alongside X-ray diffraction. These techniques provide insights into the bond lengths, angles, and overall geometry of the molecules. The study of 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid using density functional theory (DFT) and experimental methods exemplifies the comprehensive analysis conducted to determine molecular structures (Ye et al., 2007).

Chemical Reactions and Properties

The reactivity of such compounds includes their participation in various chemical reactions, demonstrating a range of chemical properties, such as susceptibility to hydroboration-oxidation, cross-coupling, and their use in constructing more complex molecules. The synthesis of ω-(4-bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes through hydroboration–thermal isomerization–oxidation showcases the chemical versatility of these compounds (Zaidlewicz & Wolan, 2002).

Physical Properties Analysis

The physical properties such as melting points, boiling points, solubility, and crystal structure are critical for understanding the behavior of these compounds under different conditions. The detailed crystallographic analysis provides insights into the solid-state structure and intermolecular interactions, which are crucial for the material's physical properties. The crystal structure analysis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid reveals information on its stereochemistry and potential for hydrolysis to bioactive forms (Chen et al., 2016).

Scientific Research Applications

  • Antiandrogen Synthesis : Tucker and Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen compound, involving the synthesis of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid, a related compound to 3-(2-Bromo-4-fluorophenyl)propanoic acid, and established the potent enantiomer's R absolute configuration in their study published in the Journal of Medicinal Chemistry (Tucker & Chesterson, 1988).

  • Pharmaceutical Synthesis : Bin (2010) conducted a study on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which involved a process starting from 2-bromo-1-(2-fluorophenyl)-1-propanone. This research, published in the Applied Chemical Industry, underscores the importance of bromo-fluorophenyl compounds in pharmaceutical synthesis (Bin, 2010).

  • Organometallic Chemistry : Zaidlewicz and Wolan (2002) investigated the synthesis of ω-(4-bromophenyl)alkanoic acids, including compounds similar to this compound, and their borylation in the Journal of Organometallic Chemistry. This study highlights the relevance of such compounds in organometallic reactions (Zaidlewicz & Wolan, 2002).

  • Antidepressant Activity Study : Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, starting from 2-bromo-1-(3-fluorophenyl)-1-propanone, and assessed its antidepressant activities. This indicates the potential use of related bromo-fluorophenyl compounds in developing antidepressants, as detailed in the Applied Chemical Industry (Yuan, 2012).

  • Electrooptical Properties : Gray and Kelly (1981) explored the synthesis of various compounds, including 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, which have significant electrooptical properties, as reported in the Molecular Crystals and Liquid Crystals journal. This study suggests the application of bromo-fluorophenyl derivatives in electrooptical technologies (Gray & Kelly, 1981).

properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFQIJJCQTZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448492
Record name 3-(2-Bromo-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174603-55-5
Record name 3-(2-Bromo-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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